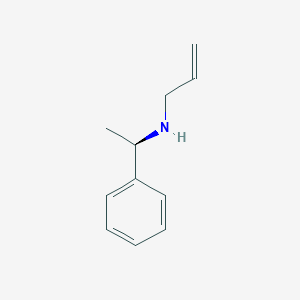

(R)-(+)-N-allyl-alpha-methylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-phenylethyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNXWCWCESEPFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126275-19-2 | |

| Record name | (R)-(+)-N-allyl-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-N-allyl-α-methylbenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-(+)-N-allyl-α-methylbenzylamine , a chiral amine of significant interest, serves as a versatile building block in modern organic synthesis. Its unique stereochemistry and reactive allyl group make it a valuable tool for the construction of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug development and asymmetric catalysis.

Core Chemical and Physical Properties

(R)-(+)-N-allyl-α-methylbenzylamine is a chiral secondary amine. The "(R)-(+)" designation indicates that it is the dextrorotatory enantiomer, rotating plane-polarized light in a clockwise direction. Many of its physical properties are mirrored by its (S)-(-) enantiomer, with the exception of the sign of optical rotation.

Table 1: Physicochemical Properties of (R)-(+)-N-allyl-α-methylbenzylamine

| Property | Value | Source |

| CAS Number | 126275-19-2 | |

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.24 g/mol | |

| Boiling Point | 58-59 °C at 1 mmHg | |

| Density | 0.919 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5145 | |

| Optical Rotation ([α]²⁰/D) | +60° (c=1 in chloroform) |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of (R)-(+)-N-allyl-α-methylbenzylamine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum of the corresponding (S)-enantiomer is available and is expected to be identical to that of the (R)-enantiomer.[1] Key characteristic peaks would include:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretches (Aromatic and Aliphatic): Multiple sharp peaks in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (Allyl): An absorption band around 1640-1680 cm⁻¹.

-

C=C Bends (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. While experimental spectra for the (R)-(+)-enantiomer are not readily published, predicted shifts and coupling patterns can be inferred based on the structure and data from similar compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the benzylamine core, the methyl group, and the protons of the allyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, the methyl carbon, and the carbons of the allyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of N-methylbenzylamine, a related compound, shows a prominent molecular ion peak and a base peak resulting from the cleavage of the benzylic C-C bond to form a stable tropylium-like cation.[2] A similar fragmentation pattern would be expected for (R)-(+)-N-allyl-α-methylbenzylamine, with the molecular ion peak at m/z 161 and a significant fragment at m/z 120 resulting from the loss of the allyl group.

Synthesis and Purification

The synthesis of (R)-(+)-N-allyl-α-methylbenzylamine is typically achieved through the N-alkylation of its readily available precursor, (R)-(+)-α-methylbenzylamine, with an allyl halide.

Synthetic Workflow

Caption: Synthetic workflow for (R)-(+)-N-allyl-α-methylbenzylamine.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-allylation of (R)-(+)-α-methylbenzylamine.

Materials:

-

(R)-(+)-α-methylbenzylamine

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-(+)-α-methylbenzylamine (1.0 eq) and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution.

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.1-1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford pure (R)-(+)-N-allyl-α-methylbenzylamine.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and by measuring its optical rotation to ensure the stereochemical integrity has been maintained throughout the synthesis.

Reactivity, Stereochemistry, and Applications

The synthetic utility of (R)-(+)-N-allyl-α-methylbenzylamine stems from its unique combination of a chiral center and a reactive allyl group.

Role as a Chiral Auxiliary and Ligand

The parent compound, (R)-(+)-α-methylbenzylamine, is a widely used chiral auxiliary and resolving agent in asymmetric synthesis.[3][4] The N-allyl derivative retains this chiral backbone and can be employed as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen atom can coordinate to a metal center, and the chiral environment around the metal can influence the stereochemical outcome of a reaction.

Caption: Chiral induction using (R)-(+)-N-allyl-α-methylbenzylamine as a ligand.

Applications in the Synthesis of Bioactive Molecules

While specific examples of the direct use of (R)-(+)-N-allyl-α-methylbenzylamine in the synthesis of marketed drugs are not extensively documented, its precursor is a key intermediate in the synthesis of various pharmaceuticals.[3][5] For instance, (R)-(+)-α-methylbenzylamine is utilized in the synthesis of the antibiotic fosfomycin.[5]

The N-allyl derivative provides a handle for further functionalization. The allyl group can participate in a variety of reactions, including:

-

Olefin Metathesis: To form larger, more complex structures.

-

Hydroformylation: To introduce an aldehyde functionality.

-

Wacker Oxidation: To generate a ketone.

-

Epoxidation: To form an epoxide for further nucleophilic attack.

These transformations allow for the elaboration of the chiral amine into a wide array of complex chiral building blocks for drug discovery and development. For example, chiral homoallylic amines, which can be derived from such precursors, are important structural motifs in many natural products and pharmaceuticals.

Safety and Handling

(R)-(+)-N-allyl-α-methylbenzylamine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat and open flames. As with many amines, it is corrosive and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

(R)-(+)-N-allyl-α-methylbenzylamine is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. Its straightforward synthesis from a readily available precursor, combined with the versatility of its chiral amine and reactive allyl functionalities, makes it an attractive tool for the stereoselective construction of complex molecular architectures. Further exploration of its applications as a chiral ligand and in the synthesis of novel pharmaceutical intermediates is a promising area for future research.

References

-

Multichem. (n.d.). (R)-(+)-a-Methylbenzylamine Dealer and Distributor. Retrieved from [Link]

-

PubChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method with optically active α methylbenzylamines.

-

SpectraBase. (n.d.). N-Allyl,N-methylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine. Retrieved from [Link]

Sources

- 1. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylbenzylamine(103-67-3) MS spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 5. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-(+)-N-allyl-α-methylbenzylamine

This guide provides a comprehensive technical overview of (R)-(+)-N-allyl-α-methylbenzylamine, a chiral amine with significant potential in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and characterization, offering field-proven insights and detailed methodologies.

Introduction

(R)-(+)-N-allyl-α-methylbenzylamine is a chiral secondary amine that serves as a valuable building block in asymmetric synthesis. Its structural motif, featuring a stereogenic center and a reactive allyl group, makes it a versatile precursor for the synthesis of complex, enantiomerically pure molecules, which are crucial in the development of pharmaceuticals and fine chemicals. Chiral benzylamines, in general, are ubiquitous in many biologically active compounds.[1][2] This guide will provide a detailed exploration of its characteristics, a robust synthesis protocol, and methods for its analytical validation.

Physicochemical and Structural Properties

(R)-(+)-N-allyl-α-methylbenzylamine is identified by the CAS number 126275-19-2.[3][4][5] Its molecular formula is C₁₁H₁₅N, corresponding to a molecular weight of 161.24 g/mol .[3][4][5] The structural and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 126275-19-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅N | [3] |

| Molecular Weight | 161.24 g/mol | [3][4][5] |

| Boiling Point | 58-59 °C at 1 mmHg | [4] |

| Density | 0.919 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5145 | [4] |

| Optical Activity ([α]20/D) | +60° (c=1 in chloroform) | [4] |

| Purity | ≥97% | [4][5] |

The starting material for the synthesis of this compound is (R)-(+)-α-methylbenzylamine. It is a colorless liquid with a boiling point of 187-189 °C.[6][7] Its CAS number is 3886-69-9, and it has a molecular weight of 121.18 g/mol .[6][7][8][9]

Synthesis of (R)-(+)-N-allyl-α-methylbenzylamine

The synthesis of (R)-(+)-N-allyl-α-methylbenzylamine is typically achieved through the N-alkylation of the primary amine, (R)-(+)-α-methylbenzylamine, with an allyl halide, most commonly allyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the allyl bromide.

The choice of a suitable base is critical to deprotonate the primary amine, thereby increasing its nucleophilicity without promoting side reactions. A non-nucleophilic, moderately strong base like potassium carbonate is often preferred. The solvent should be polar aprotic, such as acetonitrile or DMF, to dissolve the reactants and facilitate the SN2 reaction mechanism. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate while minimizing potential side reactions, such as over-alkylation.

-

Reactant Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-(+)-α-methylbenzylamine (1.0 eq.) in acetonitrile.

-

Addition of Base : Add anhydrous potassium carbonate (1.5 eq.) to the solution. The suspension should be stirred vigorously.

-

Addition of Alkylating Agent : Slowly add allyl bromide (1.1 eq.) to the stirred suspension at room temperature.

-

Reaction Conditions : Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours.

-

Monitoring the Reaction : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting amine.

-

Work-up : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (R)-(+)-N-allyl-α-methylbenzylamine.

Caption: Workflow for the synthesis of (R)-(+)-N-allyl-α-methylbenzylamine.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized (R)-(+)-N-allyl-α-methylbenzylamine, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the aromatic, allylic, and methyl protons. Chiral NMR, possibly with the use of chiral shift reagents, can be used to determine the enantiomeric purity.[10][11][12]

-

Infrared (IR) Spectroscopy : IR spectroscopy will confirm the presence of key functional groups, such as the N-H stretch of the secondary amine and the C=C stretch of the allyl group.

-

Mass Spectrometry (MS) : MS will confirm the molecular weight of the compound (161.24 g/mol ).

-

Gas Chromatography (GC) : GC can be used to assess the purity of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product, ensuring that the stereochemistry was retained during the synthesis.[13]

Caption: Analytical workflow for the characterization of the final product.

Applications in Research and Development

(R)-(+)-N-allyl-α-methylbenzylamine is a valuable intermediate in the synthesis of a variety of chiral compounds. The allyl group can undergo a range of transformations, including oxidation, reduction, and addition reactions, while the secondary amine can be further functionalized. These properties make it a useful starting material for the synthesis of chiral ligands, catalysts, and pharmaceutical ingredients. Chiral benzylamines are known to be important motifs in a range of biologically active compounds.[14]

Safety and Handling

As with all chemicals, (R)-(+)-N-allyl-α-methylbenzylamine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

(S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069. PubChem. [Link]

-

Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing). [Link]

-

Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. [Link]

-

High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PubMed Central. [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

- A kind of synthetic method with optically active α methylbenzylamines.

-

Synthesis of allylic amines. Organic Chemistry Portal. [Link]

-

Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines. PMC - NIH. [Link]

-

Synthesis of N-methylbenzylamine. PrepChem.com. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. ACS Publications. [Link]

-

Examples of bioactive chiral benzylamines, piperidines and lactams. ResearchGate. [Link]

-

Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

-

Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. [Link]

-

Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers. [Link]

-

Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

Sources

- 1. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-N-烯丙基-α-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(+)-a-Methylbenzylamine 98 3886-69-9 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. (R)-(+)-a-Methylbenzylamine ChiPros , produced by BASF, = 99.0 3886-69-9 [sigmaaldrich.com]

- 10. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. chu-lab.org [chu-lab.org]

An In-depth Technical Guide to (R)-(+)-N-allyl-α-methylbenzylamine: Properties, Synthesis, and Applications

Abstract

(R)-(+)-N-allyl-α-methylbenzylamine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique stereochemical properties make it a valuable tool for introducing chirality and separating enantiomers. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside detailed discussions on its synthesis, mechanistic action as a chiral resolving agent, and its applications in asymmetric synthesis. Detailed experimental protocols and visual diagrams are provided to offer researchers, scientists, and drug development professionals a practical and in-depth resource.

Core Physicochemical Properties

(R)-(+)-N-allyl-α-methylbenzylamine is a chiral secondary amine. Its structure incorporates a stereogenic center at the α-carbon of the benzyl group, which is fundamental to its utility in stereoselective transformations. The precise molecular characteristics are critical for stoichiometric calculations in synthesis and for analytical characterization.

The molecular weight of (R)-(+)-N-allyl-α-methylbenzylamine is 161.24 g/mol .[1][2][3][4] This value is derived from its molecular formula, C₁₁H₁₅N.[1][2] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 161.24 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| CAS Number | 126275-19-2 | [1][3][4] |

| Appearance | Liquid | [5] |

| Density | 0.919 g/mL at 25 °C | [4] |

| Boiling Point | 58-59 °C at 1 mmHg | [4] |

| Refractive Index (n20/D) | 1.5145 | [4][6] |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (R)-(+)-N-allyl-α-methylbenzylamine typically starts from its precursor, (R)-(+)-α-methylbenzylamine. The key step is the selective N-alkylation with an allyl group.

A common synthetic route involves the reaction of (R)-(+)-α-methylbenzylamine with an allyl halide, such as allyl bromide, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct. The choice of base and solvent is crucial to prevent racemization of the chiral center.

The parent chiral amine, (R)-α-methylbenzylamine, is often obtained through the resolution of its racemic mixture.[7] This classical method, known as diastereomeric salt formation, is a cornerstone of industrial-scale chiral separations due to its simplicity and cost-effectiveness.[8][9]

Mechanism of Action: Chiral Resolution

The primary application of compounds like (R)-(+)-N-allyl-α-methylbenzylamine and its parent amine is in the separation of racemic mixtures, particularly acidic compounds. This process, known as chiral resolution, leverages the formation of diastereomeric salts.[9]

Causality of Resolution: When a racemic acid (a 1:1 mixture of R- and S-enantiomers) is treated with a single enantiomer of a chiral base, such as (R)-amine, two diastereomeric salts are formed: (R-acid, R-base) and (S-acid, R-base). Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent.[9] By carefully selecting the solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[9][10] Subsequent filtration and treatment of the isolated salt with a strong acid will regenerate the enantiomerically pure acid and the chiral amine.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Asymmetric Synthesis

Beyond resolution, chiral amines and their derivatives are pivotal in asymmetric synthesis, where they act as chiral auxiliaries or ligands for metal catalysts to control the stereochemical outcome of a reaction.[11] The allyl group in (R)-(+)-N-allyl-α-methylbenzylamine offers a versatile functional handle for further synthetic transformations.

Chiral allylic amines are important building blocks in organic and medicinal chemistry.[11] They are precursors to a wide range of biologically active molecules, including unnatural amino acids and complex alkaloids.[12] For example, palladium-catalyzed allylic substitution reactions can be used to synthesize various chiral amine scaffolds.[11] The N-allyl group can also participate in reactions like ring-closing metathesis to create cyclic structures.[12]

Caption: Role of a chiral amine in guiding asymmetric synthesis.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol describes a generalized procedure for the resolution of a racemic carboxylic acid using (R)-(+)-α-methylbenzylamine, the parent amine of the title compound. The principles are directly applicable.

Objective: To separate the enantiomers of a racemic carboxylic acid via fractional crystallization of diastereomeric salts.

Materials:

-

Racemic carboxylic acid (1.0 eq)

-

(R)-(+)-α-methylbenzylamine (0.5 eq)

-

Methanol (or another suitable solvent)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Erlenmeyer flasks, Buchner funnel, filter paper, pH paper

Procedure:

-

Salt Formation: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of warm methanol.[13]

-

In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in methanol.

-

Slowly add the amine solution to the carboxylic acid solution while stirring. An exothermic reaction may occur, and a precipitate should begin to form.[9]

-

Causality: Using only 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid can crystallize as a salt, maximizing the efficiency of the separation.

-

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then let it stand undisturbed for several hours, or until the next lab period, to allow for complete crystallization of the less-soluble diastereomeric salt.[13]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold methanol to remove any adhering mother liquor.[8]

-

Regeneration of the Enantiomer: Transfer the crystalline salt to a clean flask. Add 1 M HCl until the solution is acidic (pH ~1-2).

-

Self-Validation: The formation of two layers (aqueous and organic) or the precipitation of the free acid confirms the successful decomposition of the salt.

-

-

Extraction: Extract the liberated carboxylic acid into a suitable organic solvent like diethyl ether (3x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter.

Conclusion

(R)-(+)-N-allyl-α-methylbenzylamine, with a molecular weight of 161.24 g/mol , is more than a simple chemical entity; it is a sophisticated tool for chemists. Its value is rooted in its defined stereochemistry, which allows for the physical separation of enantiomers and the directed synthesis of new chiral molecules. The principles governing its application, particularly in diastereomeric salt formation, remain a robust and indispensable technique in both academic research and industrial-scale pharmaceutical manufacturing. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for its effective utilization.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899069, (S)-N-allyl-alpha-methylbenzylamine. PubChem. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (n.d.). (S)-(-)-N-ALLYL-ALPHA-METHYLBENZYLAMINE& | CAS#:115914-08-4. Retrieved January 24, 2026, from [Link]

-

O'Brien, P., & Childs, A. C. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(8), 2196-2199. Available from: [Link]

-

American Chemical Society. (n.d.). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. ACS Publications. Retrieved January 24, 2026, from [Link]

-

ChemistryViews. (2017). Asymmetric Synthesis of α,α,α-Disubstituted N-Alkyl Allyl Amines. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). JPH06253891A - Method for producing (R)-α-methylbenzylamine.

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of alpha.-Methylbenzylamine (CAS 618-36-0). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of drug molecules. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal. Green Chemistry. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 24, 2026, from [Link]

-

Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed Central. Retrieved January 24, 2026, from [Link]

-

Merck Index. (n.d.). alpha-Methylbenzylamine. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521150, N-Allylbenzylamine. PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. (R)-(+)-N-烯丙基-α-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alpha-Methylbenzylamine [drugfuture.com]

- 6. (S)-(-)-N-ALLYL-ALPHA-METHYLBENZYLAMINE& | CAS#:115914-08-4 | Chemsrc [chemsrc.com]

- 7. JPH06253891A - Method for producing (R) -α-methylbenzylamine - Google Patents [patents.google.com]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistryviews.org [chemistryviews.org]

- 12. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry-online.com [chemistry-online.com]

An In-depth Technical Guide to the Synthesis of (R)-(+)-N-allyl-alpha-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (R)-(+)-N-allyl-alpha-methylbenzylamine, a chiral amine with applications in asymmetric synthesis and as a building block for pharmacologically active molecules. This document delves into the scientific principles, experimental protocols, and critical considerations for the successful preparation of this compound with high enantiomeric purity.

Introduction: The Significance of Chiral Amines

Chiral amines are indispensable tools in modern organic chemistry and drug discovery. Their unique three-dimensional structures are crucial for molecular recognition, making them vital components in asymmetric catalysis and as intermediates for the synthesis of enantiomerically pure pharmaceuticals. This compound, in particular, serves as a versatile synthon, combining the stereochemical information of the alpha-methylbenzyl group with the reactive handle of the allyl moiety.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and reliable methods: direct N-alkylation and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Direct N-Alkylation: A Stereospecific Approach

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the chiral primary amine, (R)-(+)-alpha-methylbenzylamine, with an allyl halide, typically allyl bromide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the allyl bromide.

A critical aspect of this synthesis is the preservation of the stereochemical integrity of the chiral center. By employing a non-nucleophilic base and appropriate reaction conditions, the reaction can proceed with high stereospecificity, yielding the desired (R)-enantiomer of the product.

Mechanism of N-Alkylation:

Figure 1. Reaction mechanism for the N-alkylation of (R)-α-methylbenzylamine.

Reductive Amination: An Alternative Route

Reductive amination offers an alternative pathway to N-alkylated amines.[1] This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1] For the synthesis of this compound, this would involve the reaction of (R)-(+)-alpha-methylbenzylamine with acrolein, followed by reduction.

While a viable method, controlling the chemoselectivity of the reduction step in the presence of the carbon-carbon double bond of the allyl group can be challenging. Therefore, direct N-alkylation is often the preferred method for its simplicity and high stereospecificity.

Experimental Protocol: N-Alkylation of (R)-(+)-alpha-methylbenzylamine

This detailed protocol is adapted from a robust procedure for the N-alkylation of a primary amine.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| (R)-(+)-alpha-methylbenzylamine | C₈H₁₁N | 121.18 | 100 | 12.1 g |

| Allyl bromide | C₃H₅Br | 120.98 | 110 | 9.5 mL |

| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 150 | 20.7 g |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 200 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | 100 mL |

| Brine | NaCl(aq) | - | - | 100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~10 g |

Step-by-Step Procedure

Experimental Workflow:

Figure 2. Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (R)-(+)-alpha-methylbenzylamine (12.1 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol). Add 200 mL of anhydrous diethyl ether.

-

Addition of Alkylating Agent: Cool the flask in an ice bath with stirring. Slowly add allyl bromide (9.5 mL, 110 mmol) dropwise over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight (approximately 16 hours).

-

Work-up: Filter the reaction mixture through a Büchner funnel to remove the potassium salts. Wash the filter cake with a small amount of diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Yield and Purity

The expected yield for this reaction is typically in the range of 70-85%. The enantiomeric purity of the product should be high, mirroring that of the starting (R)-(+)-alpha-methylbenzylamine, which can be confirmed by chiral HPLC or by measuring the optical rotation.

Characterization of this compound

Confirmation of the product's identity and purity is crucial. The following are the expected characterization data.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol [3] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Expected to be slightly higher than (R)-(+)-alpha-methylbenzylamine (184-186 °C)[4] |

| Optical Rotation | A positive specific rotation is expected. The value for the neat starting material is [α]D²² +40.3°[4]. |

Spectroscopic Data (Predicted based on similar structures[2][5]):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 5.80-5.95 (m, 1H, -CH=CH₂), 5.05-5.20 (m, 2H, -CH=CH₂), 3.85 (q, J=6.7 Hz, 1H, -CH(CH₃)-), 3.05-3.20 (m, 2H, -N-CH₂-), 1.80 (br s, 1H, -NH-), 1.35 (d, J=6.7 Hz, 3H, -CH(CH₃)-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.0 (Ar-C), 136.5 (-CH=CH₂), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 116.0 (-CH=CH₂), 58.0 (-CH(CH₃)-), 51.0 (-N-CH₂-), 24.0 (-CH₃).

-

IR (neat, cm⁻¹): 3300-3400 (N-H stretch), 3070 (=C-H stretch), 2960 (C-H stretch), 1640 (C=C stretch), 1600, 1490, 1450 (aromatic C=C stretch), 990, 915 (=C-H bend).

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards:

-

(R)-(+)-alpha-methylbenzylamine is corrosive and harmful if swallowed or in contact with skin.[6]

-

Allyl bromide is a lachrymator, is flammable, and is toxic. Handle with extreme care.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Conclusion

The synthesis of this compound via direct N-alkylation of (R)-(+)-alpha-methylbenzylamine is a reliable and stereospecific method. Careful execution of the experimental protocol, coupled with thorough characterization, will ensure the successful preparation of this valuable chiral building block for applications in research and development.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. N-Allyl-N-benzylamine. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubChem. (S)-N-allyl-alpha-methylbenzylamine. [Link]

-

SpectraBase. N-Allyl,N-methylbenzylamine. [Link]

Sources

Spectroscopic Data of (R)-(+)-N-allyl-alpha-methylbenzylamine: An In-depth Technical Guide

Abstract

Introduction

(R)-(+)-N-allyl-alpha-methylbenzylamine, with the IUPAC name N-[(1R)-1-phenylethyl]prop-2-en-1-amine, is a chiral secondary amine. Its molecular formula is C₁₁H₁₅N, and it has a molecular weight of 161.24 g/mol .[1][2] Chiral amines are of significant interest in medicinal chemistry and drug development as they are key building blocks in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. The stereochemistry of these amines is often crucial for their biological activity and pharmacological profile.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such chiral compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a valuable resource for researchers working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: To date, publicly accessible, experimentally verified ¹H and ¹³C NMR spectra for this compound are not available. The following data and interpretation are therefore predictive, based on established NMR principles and spectral data from structurally similar compounds, such as α-methylbenzylamine and N-allyl,N-methylbenzylamine.[3][4]

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (aromatic) | 7.20 - 7.40 | Multiplet | 5H |

| H-b (methine) | 5.70 - 5.90 | Multiplet | 1H |

| H-c (vinylic) | 5.05 - 5.20 | Multiplet | 2H |

| H-d (methine) | 3.70 - 3.90 | Quartet | 1H |

| H-e (allylic) | 3.10 - 3.30 | Multiplet | 2H |

| H-f (methyl) | 1.30 - 1.50 | Doublet | 3H |

| H-g (amine) | 1.50 - 2.50 | Broad Singlet | 1H |

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules as it is relatively inert and dissolves a wide range of compounds.[3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-a): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region (7.20 - 7.40 ppm).

-

Allyl Group Protons (H-b, H-c, H-e): The allyl group will give rise to three distinct signals. The methine proton (H-b) will be a multiplet due to coupling with the adjacent vinylic and allylic protons. The two terminal vinylic protons (H-c) will also appear as a multiplet. The two allylic protons (H-e) adjacent to the nitrogen will be a multiplet.

-

Chiral Center Protons (H-d, H-f): The methine proton (H-d) at the chiral center is expected to be a quartet due to coupling with the three protons of the methyl group (H-f). The methyl protons (H-f) will appear as a doublet due to coupling with the methine proton (H-d).

-

Amine Proton (H-g): The N-H proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectroscopic Data

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (quaternary aromatic) | ~145 |

| C-2 (aromatic) | ~128 |

| C-3 (aromatic) | ~127 |

| C-4 (aromatic) | ~126 |

| C-5 (vinylic) | ~136 |

| C-6 (vinylic) | ~116 |

| C-7 (methine) | ~58 |

| C-8 (allylic) | ~51 |

| C-9 (methyl) | ~24 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C-1 to C-4): The phenyl group will show four distinct signals in the aromatic region of the spectrum. The quaternary carbon (C-1) will have a lower intensity compared to the protonated carbons.

-

Allyl Group Carbons (C-5, C-6, C-8): The two vinylic carbons (C-5 and C-6) will appear in the olefinic region of the spectrum. The allylic carbon (C-8) bonded to the nitrogen will be found further upfield.

-

Aliphatic Carbons (C-7, C-9): The methine carbon of the chiral center (C-7) and the methyl carbon (C-9) will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be identical to that of its (S)-enantiomer. The key functional groups, the secondary amine, the aromatic ring, and the allyl group, will give rise to characteristic absorption bands.

IR Spectroscopic Data

An Attenuated Total Reflectance (ATR) IR spectrum for the analogous (S)-enantiomer is available.[5]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 - 3310 | N-H stretch | Secondary amine |

| ~3080 - 3020 | C-H stretch (sp²) | Aromatic & Alkene |

| ~2980 - 2850 | C-H stretch (sp³) | Alkyl |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic ring |

| ~1120 | C-N stretch | Amine |

| ~990, ~910 | =C-H bend (out-of-plane) | Alkene |

| ~760, ~700 | C-H bend (out-of-plane) | Monosubstituted benzene |

Interpretation of the IR Spectrum:

-

N-H Stretch: A weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ characteristic of a secondary amine N-H stretch.

-

C-H Stretches: The spectrum will show absorptions for both sp² and sp³ hybridized C-H bonds. The peaks above 3000 cm⁻¹ are indicative of the aromatic and vinylic C-H bonds, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and methine groups.

-

C=C Stretches: The alkene C=C double bond will show a characteristic absorption around 1640 cm⁻¹. The aromatic ring will exhibit several peaks in the 1600-1450 cm⁻¹ region.

-

Bending Vibrations: The out-of-plane bending vibrations for the monosubstituted benzene ring are expected around 760 and 700 cm⁻¹. The alkene will also show characteristic out-of-plane C-H bending bands.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition:

-

Record the spectrum at room temperature.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000 to 400 cm⁻¹.

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Key Fragments

| m/z | Proposed Fragment | Notes |

| 161 | [C₁₁H₁₅N]⁺ | Molecular ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of a methyl group |

| 120 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 105 | [C₈H₉]⁺ | Benzyl cation fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 161, corresponding to the molecular weight of the compound. As the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd m/z value, consistent with the nitrogen rule.

-

Major Fragmentation Pathways: The primary fragmentation pathway for benzylamines is typically cleavage of the benzylic C-C bond. This would lead to the formation of a fragment at m/z 146 (loss of a methyl group) and a prominent peak at m/z 105. The tropylium ion at m/z 91 is a common and stable fragment in the mass spectra of compounds containing a benzyl group. Loss of the entire allyl group would result in a fragment at m/z 120.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a range of m/z values, typically from 40 to 500.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-(+)-N-allyl-alpha-methylbenzylamine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral amine, (R)-(+)-N-allyl-alpha-methylbenzylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: The Role of NMR in Chiral Amine Characterization

This compound is a chiral secondary amine with significant applications in synthetic chemistry, particularly as a chiral auxiliary and building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[1][2] The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecule's proton environment, enabling the confirmation of its structure and stereochemistry.[3][4] This guide will dissect the ¹H NMR spectrum of this compound, providing a detailed assignment of chemical shifts, coupling constants, and multiplicities for each proton.

Molecular Structure and Proton Environment

To comprehend the ¹H NMR spectrum, a thorough understanding of the molecule's structure is paramount. This compound, with the molecular formula C₁₁H₁₅N, possesses several distinct proton environments that give rise to a characteristic set of signals in the NMR spectrum.[5]

Diagram of this compound with Proton Labeling

Caption: Workflow for acquiring and processing the ¹H NMR spectrum.

Trustworthiness and Self-Validation

The integrity of the spectral analysis relies on a self-validating system. The predicted chemical shifts, multiplicities, and coupling constants should be internally consistent. For instance, the coupling constant observed in the quartet of the methine proton (h) must match the coupling constant in the doublet of the methyl protons (g). Similarly, the complex coupling patterns of the allyl protons must be reciprocally consistent. Any deviation from these expected patterns would necessitate further investigation, such as 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important chiral amine. The principles outlined herein are broadly applicable to the characterization of other complex organic molecules, reinforcing the central role of NMR in modern chemical and pharmaceutical research.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Li, X., Lu, Y., & Liu, X. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

SpectraBase. (n.d.). N-Allyl,N-methylbenzylamine. [Link]

-

National Center for Biotechnology Information. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PubMed Central. [Link]

-

University of California, Davis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]

-

PubChem. (n.d.). N-Allylaniline. [Link]

-

ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. [Link]

-

ChemSurvival. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Professor Dave Explains. (2018, August 1). More Practice With H-NMR Spectra [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

CORE. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

The Automated Topology Builder. (n.d.). N-Methylbenzylamine. [Link]

-

LookChem. (n.d.). 589-09-3 N-ALLYLANILINE C9H11N. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 4. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the ¹³C NMR of (R)-(+)-N-allyl-alpha-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-N-allyl-alpha-methylbenzylamine is a chiral amine of significant interest in synthetic organic chemistry and drug development. Its stereochemical configuration is crucial for its biological activity and its utility as a chiral auxiliary or building block in the synthesis of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation and purity assessment of such chiral compounds. This guide provides a detailed technical overview of the ¹³C NMR spectroscopy of this compound, including a predicted spectrum, spectral interpretation, and a comprehensive experimental protocol. As a Senior Application Scientist, the rationale behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Predicted ¹³C NMR Spectrum and Assignments

Due to the presence of a chiral center at the benzylic carbon, this compound is expected to exhibit a ¹³C NMR spectrum where all ten carbon atoms are chemically non-equivalent and therefore should produce ten distinct signals. The presence of the chiral center renders the ortho and meta carbons of the phenyl ring diastereotopic, meaning they are in different chemical environments and will have slightly different chemical shifts.[1]

The predicted chemical shifts are based on known values for structurally similar compounds, such as DL-alpha-methylbenzylamine, and general substituent effects in ¹³C NMR spectroscopy.[2][3] The electron-withdrawing nature of the nitrogen atom will deshield adjacent carbons, shifting their signals downfield.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Assignment Name | Multiplicity (DEPT-135) | Predicted Chemical Shift (ppm) | Justification |

| 1 | C-ipso | Quaternary (absent) | ~145 | Aromatic carbon attached to the chiral center; deshielded by the alkylamine substituent. |

| 2, 6 | C-ortho | CH (positive) | ~128.5, ~128.3 | Diastereotopic aromatic carbons due to chirality. |

| 3, 5 | C-meta | CH (positive) | ~127.0, ~126.8 | Diastereotopic aromatic carbons due to chirality. |

| 4 | C-para | CH (positive) | ~126.5 | Aromatic carbon furthest from the substituent. |

| 7 | CH-N (benzylic) | CH (positive) | ~58-62 | Benzylic carbon directly attached to nitrogen, significantly deshielded. |

| 8 | CH₃ | CH₃ (positive) | ~23-26 | Methyl group on the chiral center. |

| 9 | CH₂-allyl | CH₂ (negative) | ~50-54 | Allylic carbon attached to nitrogen. |

| 10 | CH-allyl | CH (positive) | ~135-138 | sp² hybridized carbon of the allyl group. |

| 11 | CH₂-allyl (terminal) | CH₂ (negative) | ~116-118 | Terminal sp² hybridized carbon of the allyl group. |

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR spectrum, the following numbering scheme is used for the carbon atoms of this compound.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Acquisition

This protocol is designed to yield a high-resolution ¹³C NMR spectrum suitable for structural confirmation and purity analysis.

1. Sample Preparation:

-

Analyte: this compound

-

Mass: 20-50 mg

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[5] Use approximately 0.6-0.7 mL of CDCl₃.

-

Procedure:

-

Accurately weigh the sample into a clean, dry NMR tube.

-

Add the deuterated solvent.

-

Cap the tube and gently vortex or invert to ensure complete dissolution.

-

2. NMR Spectrometer Setup:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.

-

Probe: A standard broadband or dual-channel probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

-

Spectral Width (SW): 0 to 200 ppm, to encompass the full range of expected carbon chemical shifts.[6]

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Relaxation Delay (D1): 5-10 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

-

Acquisition Time (AQ): 1-2 seconds.

-

Pulse Angle: A 30° or 45° pulse angle can be used to reduce the overall experiment time while maintaining good signal intensity.

4. DEPT-135 Experiment:

To aid in the assignment of carbon multiplicities, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[2]

Workflow for Spectral Acquisition and Analysis

Caption: Workflow for acquiring and analyzing the ¹³C NMR spectrum.

Interpretation of the Spectrum

The interpretation of the ¹³C NMR spectrum of this compound relies on a combination of chemical shift theory, multiplicity information from the DEPT-135 experiment, and comparison with related structures.

-

Aromatic Region (125-150 ppm): Five signals are expected in this region. The ipso-carbon (C1) will be a weak, quaternary signal. The ortho (C2, C6) and meta (C3, C5) carbons will appear as two pairs of closely spaced signals due to their diastereotopic nature. The para-carbon (C4) will be a single CH signal.[1]

-

Allyl Group: The three carbons of the allyl group will give rise to distinct signals. The internal CH carbon (C10) will be downfield (~135-138 ppm) compared to the terminal CH₂ carbon (C11) (~116-118 ppm). The CH₂ carbon attached to the nitrogen (C9) will be in the aliphatic region (~50-54 ppm) and will appear as a negative peak in the DEPT-135 spectrum.

-

Alpha-Methylbenzyl Group: The benzylic CH carbon (C7) is directly attached to the nitrogen and the phenyl ring, resulting in a significant downfield shift (~58-62 ppm). The methyl carbon (C8) will appear at a much higher field (~23-26 ppm).

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predicted chemical shifts with a robust experimental protocol and a clear interpretive strategy, researchers and drug development professionals can confidently utilize ¹³C NMR for the structural verification and analysis of this important chiral amine. The principles outlined here are broadly applicable to the NMR analysis of other chiral molecules, emphasizing the importance of considering stereochemical effects on NMR spectra.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved from [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

-

ResearchGate. (2023, August 6). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Retrieved from [Link]

-

Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chem LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6564. [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2023, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

J-Global. (n.d.). 13 C Nmr spectroscopy of allyl- and benzyl-amines and derivatives. Base strength of amines in chloroform solution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

-

DrugFuture. (n.d.). alpha-Methylbenzylamine. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. DL-alpha-Methylbenzylamine(618-36-0) 13C NMR spectrum [chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Authored by: Senior Application Scientist, Gemini Laboratories

An In-Depth Technical Guide to the Infrared Spectrum of (R)-(+)-N-allyl-alpha-methylbenzylamine

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational modes of the molecule, offering a detailed interpretation of its spectral features. A foundational experimental protocol for acquiring a high-fidelity IR spectrum of this liquid amine is also presented, underscoring the principles of scientific integrity and experimental robustness. This guide is grounded in established spectroscopic principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction to Spectroscopic Analysis of Chiral Amines

This compound is a chiral amine with significant applications in synthetic organic chemistry, often serving as a chiral auxiliary or a building block in the synthesis of more complex molecules. Its molecular structure, comprising a secondary amine, an aromatic ring, a vinyl group, and a chiral center, gives rise to a unique infrared spectrum that serves as a molecular fingerprint. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By absorbing infrared radiation at specific frequencies corresponding to these vibrations, a molecule's functional groups and overall structure can be identified.[1][3] For a molecule like this compound, the IR spectrum provides invaluable information for structural verification, purity assessment, and studying intermolecular interactions.

The interpretation of an IR spectrum hinges on understanding how different bond types and functional groups absorb infrared radiation.[3][4] This guide will deconstruct the expected IR spectrum of this compound by examining its constituent functional groups and predicting their characteristic absorption bands.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is best understood by dissecting the molecule into its primary functional components: the N-H group of the secondary amine, the aromatic phenyl ring, the allyl group's vinyl C=C and C-H bonds, and the aliphatic C-H bonds of the methyl and methine groups.

Key Vibrational Modes and Their Expected Frequencies

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency correlations from the scientific literature.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Comments |

| N-H Stretch | Secondary Amine | 3300 - 3500[3][5] | Weak to Medium | Secondary amines typically show a single, relatively sharp peak in this region.[6][7] Hydrogen bonding in a neat liquid sample may cause slight broadening and a shift to lower wavenumbers.[6] |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100[8] | Medium to Weak | These peaks appear at wavenumbers slightly higher than aliphatic C-H stretches. |

| Vinyl (=C-H) Stretch | Allyl Group | 3010 - 3100[5] | Medium | Often overlaps with aromatic C-H stretching bands. |

| Aliphatic C-H Stretch | Methyl (CH₃) & Methine (CH) | 2850 - 3000[4][8] | Medium to Strong | Multiple bands are expected due to symmetric and asymmetric stretching modes. |

| C=C Stretch | Allyl Group | 1620 - 1680[4] | Variable, often Weak | The intensity can be weak for non-conjugated alkenes. |

| Aromatic C=C Bending | Phenyl Ring | 1400 - 1600[8] | Medium to Strong, Sharp | Typically, two or more sharp bands are observed in this region, characteristic of the benzene ring. |

| N-H Bend | Secondary Amine | 1500 - 1600 | Weak to Medium | This peak can sometimes be obscured by other absorptions in the region.[6] |

| C-H Bend (Aliphatic) | Methyl & Methine Groups | 1350 - 1470[8] | Medium | Characteristic bending vibrations for CH₃ and CH groups. |

| C-N Stretch | Amine | 1000 - 1250 (aliphatic), 1200-1350 (aromatic)[6] | Medium | The molecule has both aliphatic and aromatic C-N bonds, which may result in multiple or broad absorptions in this range. |

| C-H Out-of-Plane Bend | Phenyl Ring | 675 - 900[8] | Strong | The specific pattern of these strong bands in the fingerprint region can indicate the substitution pattern of the aromatic ring (monosubstituted in this case). |

A study of the closely related compound, (R)-α-methylbenzylamine, showed characteristic peaks for the amine group (N-H stretch at 3364 cm⁻¹, N-H bend at 1451 cm⁻¹) and the phenyl group (C=C vibration at 1492 cm⁻¹, C-N deformation at 1368 cm⁻¹), which supports the predicted regions for these functional groups in the target molecule.[9]

Visualizing the Molecular Structure and Key Vibrational Regions

To better understand the relationship between the molecular structure and its IR spectrum, the following diagram illustrates the key functional groups of this compound.

Caption: Molecular structure and key IR active functional groups.

Experimental Protocol for Acquiring the IR Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using a thin-film method with salt plates. This method is chosen for its simplicity and suitability for neat liquid samples.

Materials and Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

This compound sample

-

Appropriate solvent for cleaning (e.g., dichloromethane or acetone)

-

Lint-free wipes

-

Sample holder for the spectrometer

-

Personal Protective Equipment (PPE): safety glasses, gloves

Step-by-Step Methodology

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment. Place a clean, empty sample holder in the beam path.

-

Close the sample compartment and allow the internal atmosphere to purge for several minutes to minimize interference from atmospheric water and carbon dioxide.

-

Acquire a background spectrum. This is a critical step to ratio against the sample spectrum, effectively subtracting the absorbance of the atmosphere and any instrument artifacts.[10]

-

-

Sample Preparation (Thin-Film Method):

-

Handle the salt plates with gloves and only by their edges to avoid contamination from skin oils.[10][11]

-

Using a clean Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly into a thin film between the plates.[11] Avoid introducing air bubbles. The resulting film should be uniform and not overly thick.

-

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Close the compartment lid.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample scan against the previously collected background scan to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Analyze the spectrum by assigning the observed absorption bands to the specific vibrational modes of the molecule, as detailed in the table above.

-

-

Post-Measurement Cleanup:

-

Remove the salt plates from the spectrometer.

-

Carefully separate the plates and clean them thoroughly with a suitable solvent (e.g., dichloromethane or acetone) and lint-free wipes.[10] Never use water or protic solvents like ethanol, as they will dissolve the salt plates.

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Workflow Diagram

Caption: Experimental workflow for IR spectrum acquisition.

Conclusion

The infrared spectrum of this compound is rich with information, providing a detailed vibrational portrait of its constituent functional groups. By understanding the characteristic absorption frequencies of the N-H, aromatic C-H, vinyl C-H, aliphatic C-H, C=C, and C-N bonds, researchers can confidently verify the structure and purity of this important chiral amine. The experimental protocol provided herein offers a reliable and reproducible method for obtaining a high-quality spectrum, forming a crucial component of quality control and chemical analysis in a research and development setting. Adherence to these principles of spectroscopic interpretation and experimental design ensures the generation of trustworthy and authoritative data.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Wade, L. G., Jr. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.).

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

YouTube. (2023, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Futtrup, J., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7655. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-